![molecular formula C14H16N6OS B2399878 1-(3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(thiophen-2-ylmethyl)urea CAS No. 1903244-86-9](/img/structure/B2399878.png)
1-(3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(thiophen-2-ylmethyl)urea
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Overview
Description
1-(3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(thiophen-2-ylmethyl)urea, also known as TPU-0033, is a novel small molecule compound that has gained significant attention in the scientific community due to its potential therapeutic applications.
Mechanism of Action
The mechanism of action of 1-(3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(thiophen-2-ylmethyl)urea is not fully understood, but it is believed to involve the inhibition of various signaling pathways, including the PI3K/Akt/mTOR pathway and the NF-κB pathway. 1-(3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(thiophen-2-ylmethyl)urea has also been shown to induce cell cycle arrest and apoptosis in cancer cells, which may contribute to its anti-cancer properties.
Biochemical and Physiological Effects:
1-(3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(thiophen-2-ylmethyl)urea has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and reduction of inflammation and oxidative stress. 1-(3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(thiophen-2-ylmethyl)urea has also been shown to improve cognitive function and protect against neuronal damage in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One of the main advantages of 1-(3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(thiophen-2-ylmethyl)urea is its high potency and selectivity, which makes it a valuable tool for studying various signaling pathways and their role in disease development. However, one limitation of 1-(3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(thiophen-2-ylmethyl)urea is its low solubility in aqueous solutions, which may affect its bioavailability and limit its use in certain experiments.
Future Directions
There are several future directions for 1-(3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(thiophen-2-ylmethyl)urea research, including the development of novel analogs with improved solubility and bioavailability, the investigation of its potential therapeutic applications in other diseases, and the elucidation of its mechanism of action. Additionally, the use of 1-(3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(thiophen-2-ylmethyl)urea in combination with other drugs or therapies may enhance its therapeutic efficacy and reduce potential side effects.
In conclusion, 1-(3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(thiophen-2-ylmethyl)urea is a promising small molecule compound with potential therapeutic applications in various diseases. Its high potency and selectivity make it a valuable tool for studying various signaling pathways and their role in disease development. As research on 1-(3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(thiophen-2-ylmethyl)urea continues, it is expected to provide valuable insights into the mechanisms underlying various diseases and contribute to the development of novel therapies.
Synthesis Methods
The synthesis of 1-(3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(thiophen-2-ylmethyl)urea involves a multi-step process that includes the reaction of 6-amino-1,2,4-triazolo[1,5-a]pyrimidine with 3-bromopropylamine hydrobromide, followed by the reaction of the resulting intermediate with thiophen-2-ylmethyl isocyanate. The final product is obtained through the reaction of the intermediate with N,N-dimethylformamide dimethyl acetal and urea. The synthesis of 1-(3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(thiophen-2-ylmethyl)urea has been optimized to ensure high yield and purity.
Scientific Research Applications
1-(3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(thiophen-2-ylmethyl)urea has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. In cancer research, 1-(3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(thiophen-2-ylmethyl)urea has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast, lung, and colon cancer cells. In neurodegenerative disorders, 1-(3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(thiophen-2-ylmethyl)urea has been shown to protect against neuronal damage and improve cognitive function in animal models of Alzheimer's disease. In cardiovascular diseases, 1-(3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(thiophen-2-ylmethyl)urea has been shown to reduce inflammation and oxidative stress, which are key factors in the development of atherosclerosis.
properties
IUPAC Name |
1-(thiophen-2-ylmethyl)-3-[3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl]urea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N6OS/c21-14(17-8-12-4-2-6-22-12)15-5-1-3-11-7-16-13-18-10-19-20(13)9-11/h2,4,6-7,9-10H,1,3,5,8H2,(H2,15,17,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZDBNRNYDCMKIW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CNC(=O)NCCCC2=CN3C(=NC=N3)N=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N6OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.38 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(thiophen-2-ylmethyl)urea |
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